2-(3-Isopropylphenyl)pentan-2-ol
Description
2-(3-Isopropylphenyl)pentan-2-ol is a tertiary alcohol featuring a pentan-2-ol backbone substituted at the hydroxyl-bearing carbon with a 3-isopropylphenyl group. Its structure combines hydrophobic aromatic and branched alkyl moieties, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-9-14(4,15)13-8-6-7-12(10-13)11(2)3/h6-8,10-11,15H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIWVCLJVHJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC(=C1)C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(3-Isopropylphenyl)pentan-2-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
2-(3-Isopropylphenyl)pentan-2-ol is structurally similar to other phenyl-substituted alcohols, such as 2-(3-methylphenyl)pentan-2-ol and 2-(3-ethylphenyl)pentan-2-ol. the presence of the isopropyl group at the meta position imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity patterns. These differences can influence the compound's behavior in chemical reactions and its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(3-Isopropylphenyl)pentan-2-ol, differing in substituents, backbone length, or functional groups:
Table 1: Key Structural and Physical Properties
*Inferred formula based on structural analysis.
Physicochemical Properties
- Solubility: The aromatic substituents in this compound and its analogs (e.g., phenyl, chlorophenyl) reduce water solubility compared to simpler alcohols like 2-pentanol, which is highly soluble due to its smaller size and secondary alcohol structure .
- Reactivity: Tertiary alcohols (e.g., this compound, 2-methyl-3-phenyl-3-pentanol) exhibit lower oxidation reactivity than secondary alcohols (e.g., 2-pentanol) due to steric hindrance .
Biological Activity
2-(3-Isopropylphenyl)pentan-2-ol, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pentanol backbone with an isopropyl-substituted phenyl group. This unique arrangement influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, this compound showed promising results, inhibiting the growth of several pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Modulation : The hydroxyl group in the compound allows it to participate in hydrogen bonding, potentially affecting enzyme activity.
- Cellular Pathways : It may modulate various biochemical pathways, influencing cellular processes related to inflammation and microbial resistance.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on human cell lines (HepG2 and HEK293) demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This effect was comparable to established antibiotics.
- Inflammation Reduction : In another investigation, treatment with 100 µM of the compound resulted in a 40% reduction in TNF-alpha levels in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 75 |
Table 2: Anti-inflammatory Effects
| Concentration (µM) | TNF-alpha Reduction (%) |
|---|---|
| 10 | 10 |
| 50 | 25 |
| 100 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
